molecular formula C6H13I2N B2798514 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide CAS No. 92672-63-4

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide

Cat. No. B2798514
CAS RN: 92672-63-4
M. Wt: 352.986
InChI Key: JVLGJJARBDYQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is a chemical compound with diverse applications in various scientific experiments. It belongs to the class of pyrrolidine alkaloids, which are nitrogen-containing compounds produced by a large variety of organisms . These alkaloids have been shown to possess several important biological activities .


Synthesis Analysis

The synthesis of pyrrolidine alkaloids and their derivatives has been a subject of interest in various studies . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is C6H13I2N . Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .


Chemical Reactions Analysis

Pyrrolidine alkaloids and their derivatives have been shown to possess significant anti-bacterial activity . The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds .


Physical And Chemical Properties Analysis

The molecular weight of 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is 352.986. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Pharmacotherapy

Pyrrolidine alkaloids, which include “2-Iodomethyl-1-methyl-pyrrolidine hydroiodide”, have shown promise in pharmacotherapy . They have been found to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Synthesis of Azetidines and Pyrrolidines

The compound is used in the synthesis of azetidines and pyrrolidines . The iodocyclisation of homoallylamines at room temperature delivers functionalised 2-(iodomethyl)azetidine derivatives in high yield . Increasing the reaction temperature switches the reaction outcome to realize the stereoselective formation of functionalised 3-iodopyrrolidine derivatives .

Drug Discovery and Development

Pyrrolidine alkaloids, including “2-Iodomethyl-1-methyl-pyrrolidine hydroiodide”, are considered important secondary metabolites that can be employed in traditional and modern medicine, or used as leads for drug discovery and development .

Antitumor Activity

Some pyrrolidine alkaloids have shown potent antitumor activity close to or better than the standard drug (doxorubicin) in different cancer cell lines .

Inhibition of Norovirus RNA-dependent RNA Polymerase

Pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be synthesized from pyrrolidine alkaloids, have been found to inhibit human norovirus RNA-dependent RNA polymerase .

Zebrafish Embryo Assay

Azetidine derivatives, which can be synthesized from “2-Iodomethyl-1-methyl-pyrrolidine hydroiodide”, have been probed in a zebrafish embryo developmental assay to detect potential biological effects through the analysis of morphology and motility behavior phenotypes .

Mechanism of Action

Pyrrolidine alkaloids exhibit a wide range of pharmacological activities including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Some alkaloids have been identified to exert toxic effects on the animal organs .

Safety and Hazards

While specific safety and hazard information for 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is not available, it’s important to note that some pyrrolidine alkaloids have been identified to exert toxic effects on the animal organs . For example, certain alkaloids are known to cause renal injuries and neurotoxicity in experimental animals .

properties

IUPAC Name

2-(iodomethyl)-1-methylpyrrolidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN.HI/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLGJJARBDYQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide

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